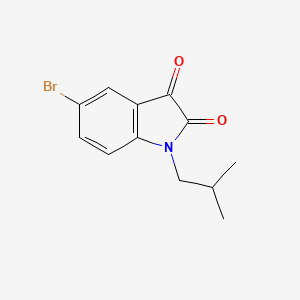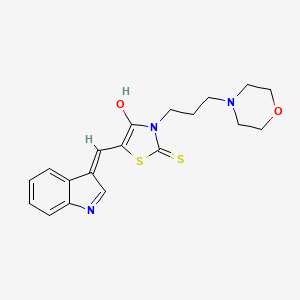
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a complex organic compound that features an indole moiety, a morpholine ring, and a thioxothiazolidinone core
Méthodes De Préparation
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thioxothiazolidinone core: This is usually achieved through the reaction of a thioamide with a halogenated ketone.
Introduction of the indole moiety: This step involves the condensation of the thioxothiazolidinone core with an indole derivative under basic conditions.
Attachment of the morpholinopropyl group: This is typically done through nucleophilic substitution reactions, where the morpholine ring is introduced via a propyl linker.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and purity.
Analyse Des Réactions Chimiques
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The indole and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to certain protein sites, while the thioxothiazolidinone core can interact with nucleophilic centers in biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other thioxothiazolidinones and indole derivatives. For example:
Thiazolidinediones: These compounds share a similar core structure but differ in their substituents, leading to different biological activities.
Indole-3-carbinol: This compound features an indole moiety and is known for its anticancer properties, but lacks the thioxothiazolidinone core.
The uniqueness of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(3-morpholin-4-ylpropyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-18-17(12-14-13-20-16-5-2-1-4-15(14)16)26-19(25)22(18)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,12-13,23H,3,6-11H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVBMDFJHXLDQ-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
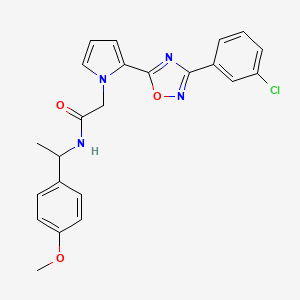

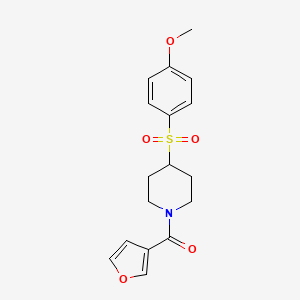
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
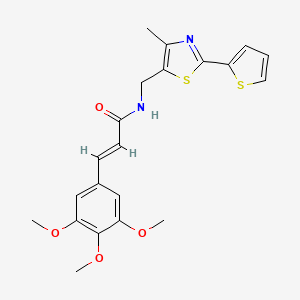
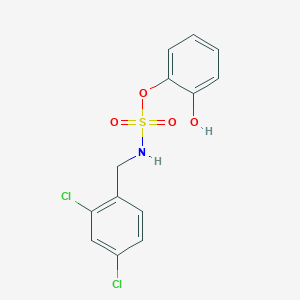
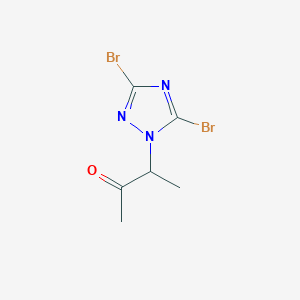
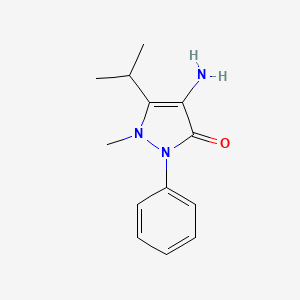
![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
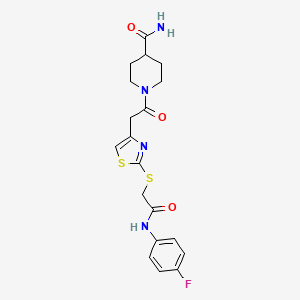
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
